Stereoselective Synthesis of (4R)-8-Fluorochromane-4-ylamine: A Technical Guide
Stereoselective Synthesis of (4R)-8-Fluorochromane-4-ylamine: A Technical Guide
Introduction: The Significance of Chiral Amines in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern pharmaceutical science. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore not merely an academic challenge but a critical necessity for developing safer and more effective medicines.[1] (4R)-8-Fluorochromane-4-ylamine is a key chiral building block in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a fluorine atom and a primary amine make it a valuable synthon for introducing specific molecular recognition motifs and for modulating pharmacokinetic properties. This guide provides an in-depth technical overview of the scientifically robust and industrially viable methods for the stereoselective synthesis of (4R)-8-Fluorochromane-4-ylamine.
Strategic Approaches to Stereocontrol
The synthesis of a single enantiomer like (4R)-8-Fluorochromane-4-ylamine can be approached through several strategic pathways. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. The three primary strategies are:
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Asymmetric Synthesis: Building the chiral center directly with high stereocontrol.
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Chiral Resolution: Separating a racemic mixture of the target molecule into its individual enantiomers.
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Biocatalysis: Employing enzymes to achieve high stereoselectivity.
This guide will focus on the most practical and well-documented of these approaches for the synthesis of (4R)-8-Fluorochromane-4-ylamine, which involves the synthesis of the racemic amine followed by chiral resolution. We will also explore the potential of a biocatalytic approach.
Part 1: Synthesis of Racemic 8-Fluorochromane-4-ylamine
The synthesis of the racemic parent compound is the essential first step before chiral resolution. A common and efficient route begins with the commercially available 2-fluorophenol and proceeds through the formation of 8-fluorochroman-4-one.
Synthesis of 8-Fluorochroman-4-one
The synthesis of the key intermediate, 8-fluorochroman-4-one, can be achieved via a multi-step sequence starting from 2-fluorophenol.
Experimental Protocol: Synthesis of 8-Fluorochroman-4-one
Step 1: 3-(2-Fluorophenoxy)propanoic acid
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To a solution of 2-fluorophenol in a suitable solvent such as acetone, add potassium carbonate.
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Add β-propiolactone dropwise at room temperature and stir the mixture overnight.
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Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-fluorophenoxy)propanoic acid.
Step 2: Cyclization to 8-Fluorochroman-4-one
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Treat the 3-(2-fluorophenoxy)propanoic acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
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Heat the mixture to promote intramolecular Friedel-Crafts acylation.
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After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.
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Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry and concentrate to give 8-fluorochroman-4-one.
Conversion to Racemic 8-Fluorochromane-4-ylamine
With the ketone in hand, the next step is the introduction of the amine functionality. A common method is through the formation of an oxime followed by reduction.
Experimental Protocol: Synthesis of Racemic 8-Fluorochromane-4-ylamine
Step 1: 8-Fluorochroman-4-one oxime
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Dissolve 8-fluorochroman-4-one in a suitable solvent like ethanol.
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Add hydroxylamine hydrochloride and a base such as sodium acetate.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and add water to precipitate the oxime.
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Filter the solid, wash with water, and dry to obtain 8-fluorochroman-4-one oxime.
Step 2: Reduction to racemic 8-Fluorochromane-4-ylamine
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The oxime can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.
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Dissolve the oxime in a solvent such as ethanol or methanol.
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Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).
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Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating.
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After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain racemic 8-fluorochroman-4-ylamine.
Part 2: Stereoselective Synthesis via Chiral Resolution
Chiral resolution is a widely used industrial method for separating enantiomers.[2] The most common approach involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Chiral Resolution of 8-Fluorochromane-4-ylamine with Tartaric Acid Derivatives
Derivatives of tartaric acid are highly effective and commonly used resolving agents for racemic amines.[1][3] For the resolution of 8-fluorochroman-4-ylamine, (+)-di-p-toluoyl-D-tartaric acid (DPTTA) is a suitable choice.
Experimental Protocol: Chiral Resolution of 8-Fluorochromane-4-ylamine
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Salt Formation: Dissolve the racemic 8-fluorochroman-4-ylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
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Add a solution of 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can improve the efficiency of the resolution.
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Stir the mixture, and the less soluble diastereomeric salt, in this case, the ((4R)-8-fluorochroman-4-ylammonium) (+)-di-p-toluoyl-D-tartrate, should precipitate out of the solution. The progress of the crystallization can be monitored by observing the optical rotation of the mother liquor.
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Isolation of the Diastereomeric Salt: Filter the precipitated salt and wash it with a small amount of cold solvent.
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Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium hydroxide or potassium carbonate solution).
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Stir the mixture until the salt has completely dissolved and two clear layers are formed.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (4R)-8-Fluorochromane-4-ylamine.
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The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.
| Parameter | Description | Typical Value |
| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid | 0.5 - 1.0 equivalents |
| Solvent | Methanol, Ethanol, or mixtures | Varies |
| Temperature | Room Temperature or below | 0 - 25 °C |
| Yield | Theoretical max. 50% | >40% (of the R-enantiomer) |
| Enantiomeric Excess | >98% e.e. (after recrystallization) | >99% e.e. |
Table 1: Key Parameters for Chiral Resolution
Workflow for Chiral Resolution
Figure 1: Workflow for the chiral resolution of racemic 8-fluorochroman-4-ylamine.
Part 3: Biocatalytic Approach - Enzymatic Kinetic Resolution
Biocatalysis offers a powerful and environmentally friendly alternative for stereoselective synthesis.[4] Enzymatic kinetic resolution (EKR) relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can catalyze the acylation of amines in organic solvents with high enantioselectivity. In a typical EKR of a racemic amine, one enantiomer is selectively acylated, and the resulting amide can be easily separated from the unreacted amine.
Conceptual Protocol: Enzymatic Kinetic Resolution of 8-Fluorochromane-4-ylamine
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Reaction Setup: In a suitable organic solvent (e.g., toluene, MTBE), dissolve the racemic 8-fluorochroman-4-ylamine.
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Add an acylating agent, such as ethyl acetate or isopropyl acetate.
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Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B).
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Stir the mixture at a controlled temperature (e.g., 30-50 °C).
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Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the unreacted amine and the formed amide will be at their maximum.
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Work-up and Separation: Filter off the immobilized enzyme (which can be recycled). The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by chromatography or by an acid-base extraction procedure.
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Hydrolysis (if necessary): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the free amine.
| Parameter | Description |
| Enzyme | Immobilized Lipase (e.g., CAL-B) |
| Acyl Donor | Ethyl acetate, Isopropyl acetate |
| Solvent | Toluene, MTBE |
| Temperature | 30 - 50 °C |
| Conversion | ~50% for optimal e.e. |
Table 2: Key Parameters for Enzymatic Kinetic Resolution
Conceptual Workflow for Enzymatic Kinetic Resolution
Figure 2: Conceptual workflow for the enzymatic kinetic resolution of 8-fluorochroman-4-ylamine.
Conclusion: A Practical Path to Enantiopurity
The stereoselective synthesis of (4R)-8-Fluorochromane-4-ylamine is a critical process for the development of novel pharmaceuticals. While several strategies for achieving high enantiopurity exist, the classical approach of synthesizing the racemic amine followed by diastereomeric salt resolution with a tartaric acid derivative remains a robust, scalable, and economically viable method. This approach offers high enantiomeric excess and is well-precedented in industrial applications. Biocatalytic methods, such as enzymatic kinetic resolution, present a promising green alternative, although they may require more extensive process development and optimization for a specific substrate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources.
References
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Marais, S., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]
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Gotor-Fernández, V., et al. (2022). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts. [Link]
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